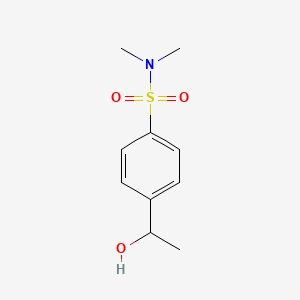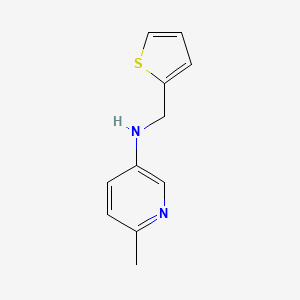
6-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group at the 6-position and a thiophen-2-ylmethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with thiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile introduced .
Scientific Research Applications
6-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine include:
- 6-Methyl-N-(thiophen-2-ylmethyl)pyridin-2-amine
- 6-Methoxy-N-(thiophen-2-ylmethyl)pyridin-3-amine
- 6-Methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
6-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3 |
InChI Key |
HJYCTQRJPYMAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


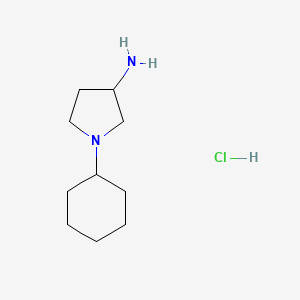
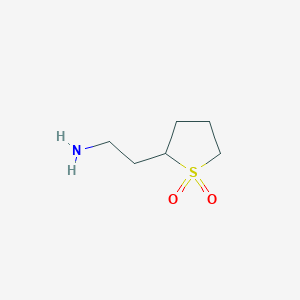
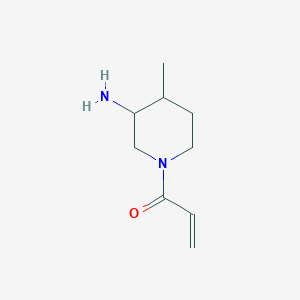
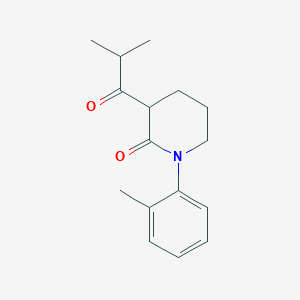
![1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13231794.png)
![tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13231802.png)
![2-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13231816.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol](/img/structure/B13231819.png)
![2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13231826.png)


![2-[3-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13231841.png)
